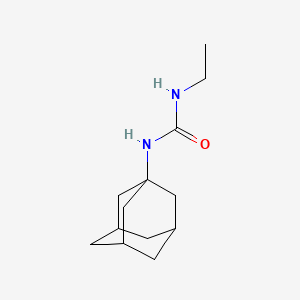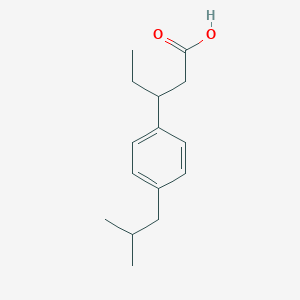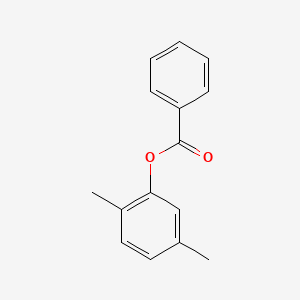
(+/-)-4-Fluoroephedrine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-4-Fluoroephedrine hydrochloride is a synthetic compound that belongs to the class of phenethylamines. It is a chiral molecule, meaning it has two enantiomers, which are mirror images of each other. This compound is known for its stimulant properties and has been studied for various applications in scientific research.
Vorbereitungsmethoden
The synthesis of (+/-)-4-Fluoroephedrine hydrochloride involves several steps. One common method includes the fluorination of ephedrine or pseudoephedrine. The reaction typically involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The resulting product is then converted to its hydrochloride salt form through a reaction with hydrochloric acid.
Industrial production methods often involve optimizing the reaction conditions to increase yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization.
Analyse Chemischer Reaktionen
(+/-)-4-Fluoroephedrine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common reagents and conditions used in these reactions include solvents like dichloromethane, temperature control, and the use of protective groups to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(+/-)-4-Fluoroephedrine hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research has explored its potential use in developing new medications, particularly those targeting the central nervous system.
Industry: It is used in the production of certain pharmaceuticals and as a research chemical in the development of new drugs.
Wirkmechanismus
The mechanism of action of (+/-)-4-Fluoroephedrine hydrochloride involves its interaction with adrenergic receptors in the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as norepinephrine and dopamine. This leads to increased alertness, energy, and focus. The molecular targets include adrenergic receptors, and the pathways involved are related to the modulation of neurotransmitter release and reuptake.
Vergleich Mit ähnlichen Verbindungen
(+/-)-4-Fluoroephedrine hydrochloride can be compared with other similar compounds such as ephedrine, pseudoephedrine, and other fluorinated phenethylamines. The uniqueness of this compound lies in its fluorine atom, which can significantly alter its pharmacological properties compared to non-fluorinated analogs. This fluorine substitution can enhance its metabolic stability and alter its interaction with biological targets.
Similar compounds include:
Ephedrine: A natural compound with stimulant properties, commonly used in decongestants.
Pseudoephedrine: A stereoisomer of ephedrine, also used in decongestants.
4-Fluoroamphetamine: Another fluorinated phenethylamine with stimulant effects.
Eigenschaften
CAS-Nummer |
322-25-8 |
|---|---|
Molekularformel |
C10H15ClFNO |
Molekulargewicht |
219.68 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-2-(methylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H14FNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,10,12-13H,1-2H3;1H |
InChI-Schlüssel |
FENYPFLMDTWUKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC=C(C=C1)F)O)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate](/img/structure/B11939711.png)

![(1E)-1-(4-hydroxyphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11939717.png)


